Glycyl-N-(4-nitrophenyl)-L-tyrosinamide
Description
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide (CAS 3102-08-7) is a synthetic peptide derivative featuring a tyrosine backbone modified with a glycyl residue and a 4-nitrophenyl (4-NP) group. This compound is structurally related to protease substrates and enzyme inhibitors, where the 4-NP group may act as a chromophore or participate in binding interactions .
Properties
CAS No. |
74569-70-3 |
|---|---|
Molecular Formula |
C17H18N4O5 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C17H18N4O5/c18-10-16(23)20-15(9-11-1-7-14(22)8-2-11)17(24)19-12-3-5-13(6-4-12)21(25)26/h1-8,15,22H,9-10,18H2,(H,19,24)(H,20,23)/t15-/m0/s1 |
InChI Key |
DZYRIXKIPKURGX-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-(4-nitrophenyl)-L-tyrosinamide typically involves the following steps:
Formation of Glycyl-N-(4-nitrophenyl) Intermediate: This step involves the reaction of glycine with 4-nitrophenyl isocyanate under controlled conditions to form Glycyl-N-(4-nitrophenyl) intermediate.
Coupling with L-Tyrosinamide: The intermediate is then coupled with L-tyrosinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in enzyme assays to investigate enzyme-substrate interactions.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of other complex molecules and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Glycyl-N-(4-nitrophenyl)-L-tyrosinamide involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The glycyl and tyrosinamide moieties can interact with biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations :
- 4-Nitrophenyl Group : The electron-withdrawing nitro group in this compound may confer greater stability under basic conditions compared to analogs with electron-donating groups (e.g., 4-methylphenyl). This aligns with studies showing that 4-NP-containing boronic acids exhibit optimal reactivity at pH ~11 .
- Substituent Effects : The benzoyl group in CAS 179166-91-7 increases hydrophobicity, which could enhance blood-brain barrier penetration compared to glycyl-modified derivatives .
Functional and Reactivity Insights
Stability and Reactivity
The 4-NP group in this compound may undergo hydrolysis under specific conditions. Studies on 4-nitrophenyl boronic acid demonstrate conversion to 4-nitrophenol in the presence of H₂O₂, with a rate constant of 0.0586 s⁻¹ and pH-dependent reactivity (optimal at pH ~11) .
Antimicrobial Activity (Inferred)
coli, B. mycoides, and C. albicans . This implies that the 4-NP moiety may contribute to antimicrobial properties by interacting with microbial enzymes or membranes.
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